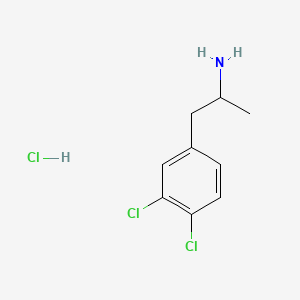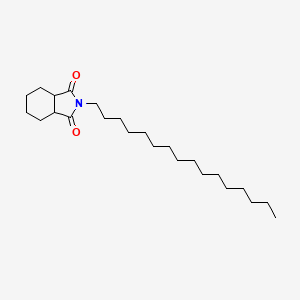
Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate is an organic compound characterized by a cyclopropyl ring attached to a hydroxy group and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate typically involves the reaction of cyclopropylcarbinol with methyl acrylate under specific conditions. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
科学研究应用
Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the cyclopropyl ring play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate: Similar structure but with a cyclobutyl ring instead of a cyclopropyl ring.
Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate: Contains a cyclopentyl ring, leading to different chemical and biological properties.
Uniqueness: Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-7(2,6(9)11-3)8(10)4-5-8/h10H,4-5H2,1-3H3 |
InChI 键 |
UXNDZAJBKIJPHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OC)C1(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
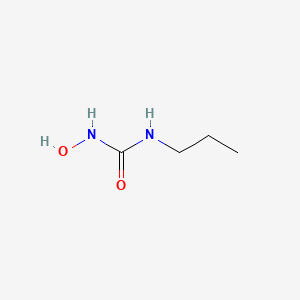
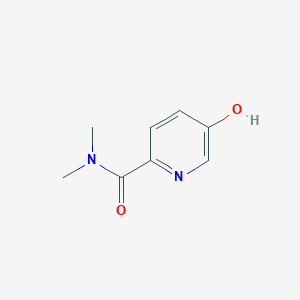
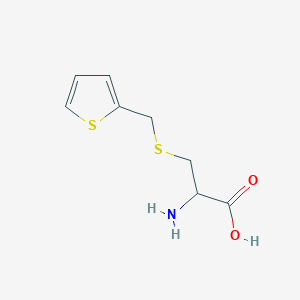
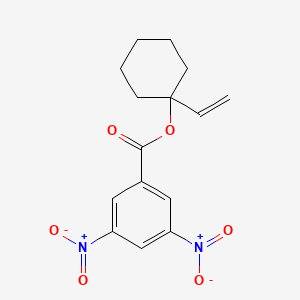
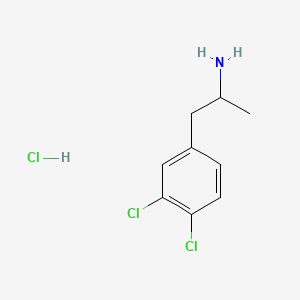

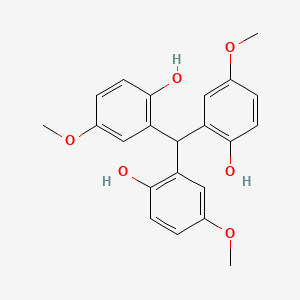
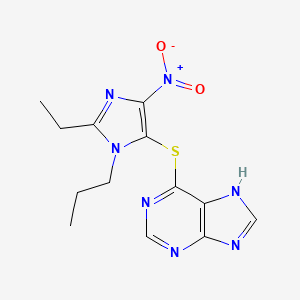
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
